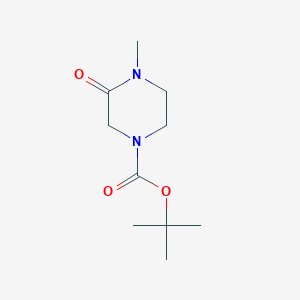

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-5-11(4)8(13)7-12/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWXQUHGEUNYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596225 | |

| Record name | tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109384-26-1 | |

| Record name | tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate

Introduction: The Significance of the Piperazinone Scaffold in Modern Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of bioactive molecules. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a highly desirable structural motif in drug design. The oxidized form, the piperazin-2-one core, retains many of these favorable attributes while offering a distinct chemical architecture. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, as seen in tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate, provides a versatile platform for the synthesis of complex N-substituted piperazinones. This mono-protected intermediate allows for selective functionalization at the unprotected nitrogen, enabling the construction of diverse molecular libraries for screening and lead optimization in drug discovery programs targeting a wide range of therapeutic areas.

This technical guide presents a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Strategic Synthesis: A Two-Step Approach to this compound

The synthesis of the title compound is most efficiently achieved through a two-step sequence commencing with the readily available precursor, tert-butyl 3-oxopiperazine-1-carboxylate. This is followed by a selective N-methylation at the 4-position of the piperazinone ring. This strategy ensures high yields and simplifies purification.

Physical and chemical properties of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate

Section 1: Core Compound Identification and Overview

This compound is a heterocyclic organic compound featuring a piperazine core. This structure is of significant interest to researchers in medicinal chemistry and drug development. The molecule incorporates two key functional groups that define its utility: an acid-labile tert-butoxycarbonyl (Boc) protecting group and a lactam (a cyclic amide). The Boc group allows for selective chemical manipulation at other sites of a larger molecule before its removal under specific acidic conditions, making this compound a valuable intermediate in multi-step organic synthesis. The piperazine scaffold itself is a common motif in many biologically active compounds.

This guide provides a comprehensive analysis of its known physical and chemical properties, a proposed synthetic pathway, predicted spectroscopic data, and essential safety protocols, serving as a critical resource for its application in a laboratory setting.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 109384-26-1 | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Synonyms | 1-Boc-4-methyl-3-oxopiperazine, 1-tert-butoxycarbonyl-4-methyl-3-oxopiperazine | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(=O)C1)C | [1] |

| InChIKey | SLWXQUHGEUNYSN-UHFFFAOYSA-N | [1] |

Section 2: Physicochemical Properties

Experimental data on the physical properties of this compound are not extensively published. The data presented below are primarily computed properties sourced from comprehensive chemical databases, which provide reliable estimates for molecular modeling and experimental design.[1] For context, the experimental melting point of a structurally similar compound, tert-Butyl 3-oxopiperazine-1-carboxylate (CAS 76003-29-7), is reported to be in the range of 158-164 °C.[2][3]

| Property | Value (Computed) | Source |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 214.13174244 Da | [1] |

| Topological Polar Surface Area | 49.9 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

Section 3: Chemical Reactivity and Handling

The chemical behavior of this molecule is dominated by the interplay between the Boc-carbamate and the lactam functional groups.

Boc Group Reactivity: The tert-butoxycarbonyl (Boc) group is the most reactive site under specific conditions. It is a well-established protecting group for amines due to its stability under a wide range of non-acidic conditions, including basic hydrolysis, catalytic hydrogenation, and reactions with many nucleophiles. However, its primary utility comes from its facile removal under acidic conditions. Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, efficiently cleaves the Boc group to liberate the free secondary amine. This deprotection proceeds via a stable tert-butyl cation, which is typically scavenged by the solvent or trace water. This selective, high-yield deprotection is a cornerstone of modern peptide synthesis and complex molecule assembly.

Lactam Stability: The endocyclic amide (lactam) is significantly more stable than the Boc-carbamate. Amide hydrolysis typically requires harsh conditions, such as prolonged heating with strong aqueous acid or base, which would also cleave the Boc group. Therefore, under the mild acidic conditions used for Boc removal, the lactam ring remains intact.

N-Methyl Group: The methyl group on the nitrogen at position 4 is chemically inert under most conditions, serving as a permanent structural feature.

Caption: Acid-catalyzed deprotection of the Boc group.

Section 4: Proposed Synthetic Pathway

Step-by-Step Protocol:

-

Step 1: N-Acylation to form the Lactam Ring.

-

Rationale: This step forms the core piperazinone ring. The reaction involves the acylation of the more nucleophilic secondary amine of 1-methylpiperazine with chloroacetyl chloride. The primary amine is more reactive, but in this symmetric starting material, the distinction is moot until the first acylation occurs. The intramolecular cyclization that follows is rapid.

-

Procedure:

-

Dissolve 1-methylpiperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (2.2 eq), to the solution to neutralize the HCl byproduct.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield crude 1-methylpiperazin-2-one.

-

-

-

Step 2: Boc Protection.

-

Rationale: This step introduces the acid-labile Boc protecting group onto the remaining free secondary amine of the piperazinone ring. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation, which proceeds smoothly in the presence of a non-nucleophilic base.

-

Procedure:

-

Dissolve the crude 1-methylpiperazin-2-one (1.0 eq) from the previous step in a solvent such as THF or DCM.

-

Add di-tert-butyl dicarbonate (1.1 eq) and a base like triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to obtain the final product, this compound.

-

-

Caption: Proposed two-step synthesis workflow.

Section 5: Predicted Spectroscopic Signature Analysis

For a researcher, confirming the identity and purity of a synthesized compound is paramount. While experimental spectra were not found, the following data are predicted based on the molecule's structure and are crucial for its characterization.

-

¹H NMR (Proton NMR):

-

~1.48 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.

-

~2.95 ppm (singlet, 3H): The three protons of the N-methyl group.

-

~3.30 ppm (triplet, 2H): Methylene protons adjacent to the Boc-protected nitrogen.

-

~3.50 ppm (triplet, 2H): Methylene protons adjacent to the N-methyl group.

-

~4.10 ppm (singlet, 2H): Methylene protons adjacent to the lactam carbonyl. (Note: Chemical shifts and multiplicities are estimates and can vary based on solvent and spectrometer frequency.)

-

-

¹³C NMR (Carbon NMR):

-

~28.4 ppm: Three equivalent methyl carbons of the Boc group.

-

~45.0 ppm: N-methyl carbon.

-

~48-55 ppm: Three methylene carbons of the piperazine ring.

-

~80.5 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

~154.5 ppm: Carbonyl carbon of the Boc-carbamate.

-

~168.0 ppm: Carbonyl carbon of the lactam.

-

-

Infrared (IR) Spectroscopy:

-

~2975 cm⁻¹ (strong): C-H stretching from the alkyl groups.

-

~1700-1740 cm⁻¹ (strong, sharp): C=O stretching from the Boc-carbamate carbonyl.

-

~1650-1680 cm⁻¹ (strong, sharp): C=O stretching from the lactam amide carbonyl. The presence of two distinct carbonyl peaks is a key diagnostic feature.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺ = 215.14: The expected molecular ion peak for the protonated molecule in ESI+.

-

[M-55]⁺ = 159.10: A characteristic fragment corresponding to the loss of isobutylene from the tert-butyl group.

-

[M-99]⁺ = 115.08: A fragment corresponding to the loss of the entire Boc group.

-

Section 6: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds, such as tert-Butyl 3-oxopiperazine-1-carboxylate and other piperazine derivatives, can be used to establish prudent safety protocols.[4][5]

Hazard Identification (Anticipated):

-

Skin Irritation: May cause skin irritation upon contact.[4][5]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[5]

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat to prevent skin contact.[4]

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[8]

-

-

General Hygiene: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[6]

Storage:

-

Store in a tightly sealed container to prevent moisture ingress and contamination.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Recommended storage is at room temperature or refrigerated (<15°C) for long-term stability.[3]

Section 7: Applications in Research and Development

The primary application of this compound is as a versatile building block in synthetic organic chemistry . Its structure is tailored for use as an intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).

-

Drug Discovery: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of conditions. This compound provides a pre-formed, differentially protected piperazine core that chemists can elaborate upon. The free N-H position (after Boc deprotection) can be functionalized via alkylation, acylation, or reductive amination to build molecular diversity.

-

Scaffold Synthesis: It serves as a reliable starting point for creating libraries of novel compounds for high-throughput screening in the search for new therapeutic agents.[2]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18783916, this compound. PubChem. [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22644642, tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11276893, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3157178, Tert-butyl 3-oxopiperazine-1-carboxylate. PubChem. [Link]

- Google Patents. Intermediates for optically active piperidine derivatives and preparation methods thereof.

Sources

- 1. This compound | C10H18N2O3 | CID 18783916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-Butyl 3-Oxopiperazine-1-carboxylate | 76003-29-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-4-hydroxypiperidine (CAS 109384-19-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate) stands out as a pivotal heterocyclic building block.[1] Its bifunctional nature, possessing a hydroxyl group for synthetic elaboration and a tert-butoxycarbonyl (Boc) protecting group for controlled reactivity of the piperidine nitrogen, renders it an invaluable intermediate in the synthesis of a diverse array of biologically active molecules.[1] This guide provides a comprehensive analysis of the spectroscopic data for N-Boc-4-hydroxypiperidine (CAS 109384-19-2), offering insights into its structural confirmation and purity assessment, which are critical for its application in research and drug development.

Chemical Identity

| Property | Value | Source |

| CAS Number | 109384-19-2 | [2][3][4] |

| IUPAC Name | tert-butyl 4-hydroxypiperidine-1-carboxylate | [2] |

| Synonyms | N-Boc-4-hydroxypiperidine, 1-Boc-4-piperidinol, N-Boc-4-piperidinol | [2][5] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][3] |

| Chemical Structure | ||

| SMILES: CC(C)(C)OC(=O)N1CCC(CC1)O | [2] | |

| InChI: InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3 | [2][5] |

Spectroscopic Data and Interpretation

The unequivocal identification and purity assessment of N-Boc-4-hydroxypiperidine rely on a combination of spectroscopic techniques. This section delves into the characteristic signals observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N-Boc-4-hydroxypiperidine, both ¹H and ¹³C NMR provide a detailed fingerprint of its molecular structure.

The proton NMR spectrum of N-Boc-4-hydroxypiperidine exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.85 | m | 1H | CH-OH |

| ~3.04 | m | 2H | Axial CH₂ adjacent to N |

| ~1.87 | m | 2H | Equatorial CH₂ adjacent to CH-OH |

| ~1.47 | s | 9H | C(CH₃)₃ (Boc group) |

| ~1.47 | m | 2H | Axial CH₂ adjacent to CH-OH |

Note: The chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS), and are solvent-dependent. The data presented is characteristic for a CDCl₃ solution.[1]

Expert Interpretation: The large singlet at approximately 1.47 ppm is the most recognizable feature, corresponding to the nine equivalent protons of the tert-butyl group. The multiplets in the aliphatic region arise from the protons of the piperidine ring. The proton attached to the carbon bearing the hydroxyl group (CH-OH) typically appears as a multiplet around 3.85 ppm. The protons on the carbons adjacent to the nitrogen are diastereotopic and will show complex splitting patterns.

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 154.9 | C=O (carbamate) |

| 79.7 | C(CH₃)₃ (quaternary carbon of Boc) |

| 67.5 | CH-OH |

| 42.8 | CH₂ adjacent to N |

| 32.5 | CH₂ adjacent to CH-OH |

| 28.5 | C(CH₃)₃ (methyl carbons of Boc) |

Note: The data is characteristic for a CDCl₃ solution.[1]

Expert Interpretation: The carbonyl carbon of the Boc protecting group is observed downfield around 154.9 ppm. The quaternary carbon of the Boc group appears around 79.7 ppm. The carbon attached to the hydroxyl group is found at approximately 67.5 ppm. The remaining signals correspond to the carbons of the piperidine ring and the methyl groups of the Boc protecting group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2970-2850 | Strong | C-H stretch (aliphatic) |

| 1680-1660 | Strong | C=O stretch (carbamate) |

Note: The spectrum is typically acquired as a KBr pellet or a thin film.

Expert Interpretation: The broad absorption in the 3400-3300 cm⁻¹ region is a clear indication of the presence of the hydroxyl group, with the broadening due to hydrogen bonding. The strong band in the 1680-1660 cm⁻¹ range is characteristic of the carbonyl stretching vibration of the carbamate functional group of the Boc protector. The absorptions in the 2970-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic piperidine ring and the Boc group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Methodology: Electrospray ionization (ESI) in positive ion mode is a common technique for the analysis of N-Boc-4-hydroxypiperidine.[1]

Expected Ions:

-

[M+H]⁺: The protonated molecule is expected at a mass-to-charge ratio (m/z) of approximately 202.15.[1]

-

[M+Na]⁺: Adduction with sodium may also be observed, resulting in an ion at m/z of approximately 224.13.

-

Fragmentation: A characteristic fragmentation pathway involves the loss of the Boc group (100 amu) or isobutylene (56 amu) from the parent ion.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Acquisition

Caption: Workflow for NMR data acquisition.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

While not a primary structural elucidation technique, HPLC is crucial for determining the purity of N-Boc-4-hydroxypiperidine.

Methodology:

-

Technique: Reverse-Phase HPLC[1]

-

Column: A C18 reverse-phase column is commonly employed.[1]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid, is used.[1]

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is typical.

Caption: General workflow for HPLC purity analysis.

Conclusion

The spectroscopic characterization of N-Boc-4-hydroxypiperidine is fundamental to its successful application in research and development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with expert interpretation and standardized protocols. By leveraging this information, researchers can confidently verify the identity and purity of this versatile building block, ensuring the integrity and reproducibility of their synthetic endeavors.

References

-

CAS. (n.d.). 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester. CAS Common Chemistry. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate

Introduction

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate is a key intermediate in contemporary pharmaceutical synthesis, valued for its role as a constrained scaffold in the design of bioactive molecules. A comprehensive understanding of its structural and dynamic properties in solution is paramount for its effective utilization in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the most powerful analytical technique for elucidating these features. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental considerations, and the influence of its unique structural motifs on the NMR data. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's solution-state behavior.

Molecular Structure and Conformational Dynamics

The molecular structure of this compound incorporates several key features that dictate its NMR spectroscopic signature: a piperazine ring, a lactam carbonyl group, an N-Boc protecting group, and a methyl substituent. The piperazine ring is not planar and, like cyclohexane, can adopt various conformations, with the chair form being the most stable.

A critical aspect influencing the NMR spectra of N-acylated piperazines is the conformational isomerism arising from two primary sources:

-

Restricted Amide Bond Rotation: The partial double bond character of the carbamate (N-C=O) linkage restricts free rotation around this bond, potentially leading to the presence of rotamers in solution.[1][2]

-

Piperazine Ring Inversion: The chair-to-chair interconversion of the piperazine ring is another dynamic process that can be slow on the NMR timescale, especially at lower temperatures.[3][4]

These dynamic processes can lead to signal broadening or the appearance of multiple sets of signals in both the ¹H and ¹³C NMR spectra, the observation of which is often dependent on the solvent and temperature of the measurement.[1][3]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally related N-Boc protected piperazine and piperidinone derivatives found in the literature. The exact chemical shifts and multiplicities may vary depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2 (ax/eq) | 3.8 - 4.2 | m | - | Methylene protons adjacent to the carbamate nitrogen. May appear as a complex multiplet or as distinct signals for the axial and equatorial protons due to conformational locking by the Boc group. |

| H-5 (ax/eq) | 3.2 - 3.6 | m | - | Methylene protons adjacent to the lactam carbonyl. Expected to be downfield due to the anisotropic effect of the C=O group. |

| H-6 (ax/eq) | 2.8 - 3.2 | m | - | Methylene protons adjacent to the methyl-substituted nitrogen. |

| N-CH₃ | 2.9 - 3.1 | s | - | Singlet for the N-methyl group. |

| C(CH₃)₃ (Boc) | 1.4 - 1.5 | s | - | A characteristic strong singlet for the nine equivalent protons of the tert-butyl group. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented below. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and carbamate groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Lactam) | 168 - 172 | The carbonyl carbon of the lactam is expected in this region. |

| C=O (Boc) | 154 - 156 | The carbonyl carbon of the tert-butoxycarbonyl group. |

| C (CH₃)₃ (Boc) | 79 - 81 | The quaternary carbon of the tert-butyl group. |

| C-2 | 45 - 50 | Carbon adjacent to the carbamate nitrogen. |

| C-5 | 40 - 45 | Carbon adjacent to the lactam carbonyl. |

| C-6 | 50 - 55 | Carbon adjacent to the methyl-substituted nitrogen. |

| N-C H₃ | 35 - 40 | The N-methyl carbon. |

| C(C H₃)₃ (Boc) | 28 - 29 | The methyl carbons of the tert-butyl group. |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for non-polar to moderately polar organic molecules. For studies on conformational dynamics, a range of solvents with varying polarities, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD), should be considered, as solvent polarity can influence the equilibrium between different conformers.[3][5]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.[6]

NMR Data Acquisition

The following diagram illustrates a generalized workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: Generalized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

-

Decoupling: Proton decoupling (e.g., Waltz16) should be applied to simplify the spectrum to singlets.

Advanced NMR Experiments for Structural Elucidation

To unambiguously assign the ¹H and ¹³C NMR spectra and to further probe the conformational dynamics, a suite of 2D NMR experiments is recommended.

Caption: Suite of 2D NMR experiments for detailed structural elucidation.

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, which is essential for identifying adjacent protons in the piperazine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals based on the proton assignments.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can be used to determine the relative stereochemistry and preferred conformation of the piperazine ring.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich in structural and dynamic information. A thorough analysis, potentially employing a combination of 1D and 2D NMR techniques, is necessary for a complete characterization. The conformational flexibility of the piperazine ring and the restricted rotation of the N-Boc group are key factors that govern the appearance of the spectra. The predicted data and experimental protocols provided in this guide serve as a valuable resource for scientists and researchers working with this important pharmaceutical intermediate, enabling them to confidently acquire and interpret its NMR data for applications in drug discovery and development.

References

-

Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2536–2546. Available at: [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41365–41378. Available at: [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41365-41378. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Hiraga, Y., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2843. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-948. Available at: [Link]

-

Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2536-2546. Available at: [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine. John Wiley & Sons, Inc. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1-20. Available at: [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound ,98%(109384-26-1) 1H NMR spectrum [chemicalbook.com]

- 6. scs.illinois.edu [scs.illinois.edu]

The Piperazine Scaffold: From Industrial Precursor to a Century of Therapeutic Innovation

An In-depth Technical Guide on the Discovery and History of Piperazine-Containing Compounds

Abstract

The journey of the piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a compelling narrative of chemical serendipity and rational drug design. Initially synthesized in the 19th century and later produced on an industrial scale, its therapeutic potential was not immediately recognized. This guide charts the remarkable evolution of piperazine from its early use as an anthelmintic agent to its current status as a privileged scaffold in a vast array of blockbuster drugs. We will explore the key discoveries, structure-activity relationships (SAR), and mechanistic principles that have established piperazine derivatives as mainstays in antihistaminic, antipsychotic, antidepressant, and erectile dysfunction therapies. This document provides researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on this enduring pharmacophore, complete with detailed synthetic pathways, experimental protocols, and quantitative pharmacological data.

The Genesis of a Privileged Scaffold: Early Synthesis and a Surprising Therapeutic Debut

The story of piperazine begins not in a pharmaceutical lab, but in the realm of organic chemistry. The name itself is derived from its chemical similarity to piperidine, a component of piperine from the black pepper plant.[1] Early industrial synthesis of piperazine was achieved through processes like the ammoniation of 1,2-dichloroethane or ethanolamine.[1] For decades, it remained an industrial chemical with niche applications, including as a corrosion inhibitor.

Its entry into the world of medicine was unexpected. Initially explored as a solvent for uric acid due to its ability to form soluble urates, its clinical success in this area was limited.[2] The true therapeutic breakthrough came in the early 1950s when piperazine was identified as a potent anthelmintic agent, particularly effective against roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis) infections.[3][4][5] This discovery marked the first significant chapter in the pharmacological history of piperazine.

Mechanism of Anthelmintic Action: A Tale of Selective Paralysis

The efficacy of piperazine as a worming agent lies in its selective neuromuscular effects on helminths. It functions as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the nematode's neuromuscular system.[6][7] This is a critical point of selective toxicity: in vertebrates, GABAergic signaling is primarily confined to the central nervous system, whereas in nematodes, it is a key regulator of peripheral muscle function.[1][7]

Piperazine's activation of these GABA receptors opens chloride ion channels, leading to an influx of Cl⁻ and hyperpolarization of the muscle cell membrane.[6][8] This sustained hyperpolarized state renders the muscle cells unresponsive to excitatory stimuli, resulting in a flaccid paralysis of the worm.[7] Unable to maintain their position within the host's gastrointestinal tract, the paralyzed worms are passively expelled through normal peristalsis.[6][8]

Caption: Mechanism of piperazine's anthelmintic action.

The Benzhydrylpiperazines: Ushering in the Age of Antihistamines

Following the initial wave of antihistamine discovery in the 1940s with compounds like phenbenzamine and diphenhydramine, researchers sought new chemical scaffolds with improved properties.[9] In the late 1940s and early 1950s, systematic exploration by companies like Burroughs Wellcome led to the identification of the benzhydrylpiperazine series as a potent class of H1 receptor antagonists.[10] These first-generation antihistamines are characterized by a diphenylmethyl (benzhydryl) group attached to one of the piperazine nitrogens.

Key early examples include:

-

Cyclizine and Meclizine: Developed for their antiemetic properties, particularly for motion sickness.[10][11]

-

Hydroxyzine: A potent antihistamine with significant anxiolytic and sedative properties.

These compounds, while effective, were limited by their lipophilicity, which allowed them to readily cross the blood-brain barrier and cause significant drowsiness by antagonizing central H1 receptors.[9]

Mechanism of Action: H1 Receptor Antagonism

Histamine exerts its pro-inflammatory and allergic effects by binding to H1 receptors, which are G-protein coupled receptors (GPCRs). Activation of the H1 receptor by histamine initiates a signaling cascade through a Gq protein, leading to the activation of phospholipase C (PLC).[3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG and Ca²⁺ together activate Protein Kinase C (PKC), culminating in the cellular responses associated with an allergic reaction.[9] Piperazine antihistamines act as inverse agonists or neutral antagonists, binding to the H1 receptor and preventing this signaling cascade.[12]

Caption: Simplified H1 receptor signaling pathway and site of antihistamine action.

The Second Generation: Designing for Selectivity

The clinical need for non-sedating antihistamines drove the development of second-generation agents. The key innovation was modifying the piperazine structure to reduce its ability to cross the blood-brain barrier. A landmark example is cetirizine , the carboxylated metabolite of hydroxyzine.[13] The addition of the carboxylic acid group creates a zwitterionic molecule at physiological pH, significantly increasing its polarity and limiting its CNS penetration.[13] This rational design approach led to a highly effective antihistamine with a greatly improved safety profile.[14]

The Phenothiazine Piperazines: A Revolution in Psychiatry

The discovery of chlorpromazine in the 1950s revolutionized the treatment of psychosis. This led to extensive research into related phenothiazine structures. A particularly potent class of "typical" antipsychotics emerged by attaching a piperazine ring to the phenothiazine nucleus via a propyl chain.[15][16] Compounds like prochlorperazine and fluphenazine became cornerstone treatments for schizophrenia.

These drugs derive their antipsychotic effects primarily from their potent antagonism of the dopamine D2 receptor in the brain's mesolimbic pathway.[17][18] However, their strong D2 blockade in other pathways, such as the nigrostriatal pathway, is also responsible for significant extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia.[19]

Structure-Activity Relationships (SAR) of Phenothiazine Piperazines

The potency of these antipsychotics is highly dependent on the substituents on both the phenothiazine and piperazine rings. Key SAR insights include:

-

Phenothiazine Ring Substitution: An electron-withdrawing group (e.g., -Cl, -CF₃) at the 2-position is crucial for activity. A trifluoromethyl (-CF₃) group generally confers greater potency than a chloro (-Cl) group.[20]

-

Side Chain: A three-carbon (propyl) chain connecting the phenothiazine nitrogen to the piperazine nitrogen is optimal for neuroleptic activity.

-

Piperazine Ring Substitution: The presence of the piperazine ring itself enhances potency compared to simple alkylamino side chains. Adding a hydroxyethyl group to the terminal nitrogen of the piperazine (as in fluphenazine) further increases potency.[1][20]

These structural features are thought to promote a molecular conformation that mimics dopamine, allowing for high-affinity binding to the D2 receptor.[20]

Atypical Antipsychotics and Beyond

The piperazine scaffold continued to be central in the development of "atypical" antipsychotics, which generally exhibit a lower risk of EPS. These agents, such as olanzapine and quetiapine , possess a more complex pharmacology. While they still interact with D2 receptors, they often show a higher affinity for serotonin 5-HT₂A receptors.[21][22] This dual receptor action is believed to contribute to their atypical profile. The piperazine ring in these molecules serves as a versatile linker to connect different pharmacophoric elements.

Modulating Serotonin: The Rise of Piperazine Antidepressants

The versatility of the piperazine ring was further demonstrated in the development of antidepressants. Trazodone , developed in the 1960s, was one of the first second-generation antidepressants.[23] It possesses a unique, multifunctional mechanism of action that is highly dose-dependent.[24]

At lower doses, trazodone is primarily a hypnotic, with its sedative effects mediated through potent antagonism of histamine H1 and α1-adrenergic receptors.[25] Crucially for its antidepressant effect, it is a strong antagonist of the serotonin 5-HT₂A receptor.[24][26] At higher doses, it also inhibits the serotonin reuptake transporter (SERT), increasing synaptic serotonin levels.[23] This combination of 5-HT₂A antagonism and serotonin reuptake inhibition (SARI) distinguishes it from SSRIs and is thought to contribute to its efficacy with a lower incidence of certain side effects like sexual dysfunction.[25]

Caption: Multifunctional, dose-dependent mechanism of action of Trazodone.

A Serendipitous Discovery: Sildenafil and the PDE5 Inhibitors

Perhaps the most famous piperazine-containing drug, sildenafil (Viagra), was the result of a serendipitous discovery. Originally synthesized by Pfizer chemists in the late 1980s, it was investigated as a treatment for hypertension and angina.[27] The rationale was to inhibit the phosphodiesterase type 5 (PDE5) enzyme, which is involved in regulating blood vessel tone. While it showed little effect on angina during early clinical trials, a consistent side effect was noted in male volunteers: the induction of penile erections.[27]

This observation led to a pivotal shift in its development. Sildenafil's mechanism of action involves the inhibition of PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[28] Sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP. cGMP, in turn, causes smooth muscle relaxation and increased blood flow, leading to an erection. By inhibiting PDE5, sildenafil allows cGMP to accumulate, enhancing and prolonging the erectile response to sexual stimulation.[8][27] The 1-methylpiperazine moiety is a key structural feature of the sildenafil molecule.

Caption: The NO/cGMP/PDE5 signaling pathway and the inhibitory action of Sildenafil.

Quantitative Pharmacology and Synthesis

The development of these diverse therapeutic agents was guided by rigorous quantitative analysis and synthetic chemistry. The tables below summarize key pharmacological data and representative synthetic schemes for major classes of piperazine-containing drugs.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Piperazine Antipsychotics

| Drug | Class | D₂ | 5-HT₂ₐ | H₁ | α₁ | M₁ |

| Chlorpromazine | Typical (Phenothiazine) | 3 | 13 | 18 | 21 | 27 |

| Fluphenazine | Typical (Phenothiazine) | 0.4 | 4.5 | 20 | 50 | >1000 |

| Olanzapine | Atypical | 11 | 4 | 7 | 19 | 1.9 |

| Quetiapine | Atypical | 329 | 148 | 11 | 29 | >1000 |

| Aripiprazole | Atypical (Partial Agonist) | 0.34 | 3.4 | 60 | 57 | >1000 |

| (Data compiled from various sources.[14][21] Lower Ki values indicate higher binding affinity.) |

Table 2: Pharmacokinetic Parameters of Representative Piperazine Drugs

| Drug | Class | Bioavailability | Tₘₐₓ (hours) | Protein Binding | Elimination Half-life (hours) |

| Piperazine | Anthelmintic | Readily absorbed | 1.8 - 4 | 60-70% | Variable |

| Hydroxyzine | 1st Gen Antihistamine | ~80% | ~2 | ~93% | ~20 |

| Cetirizine | 2nd Gen Antihistamine | >70% | ~1 | 88-96% | 6.5 - 10 |

| Trazodone | Antidepressant (SARI) | ~100% | ~1 | 89-95% | 5 - 9 |

| Sildenafil | PDE5 Inhibitor | ~41% | ~1 | ~96% | 3 - 5 |

| (Data compiled from various sources.[1][13][29][30][31]) |

Experimental Protocols & Synthetic Methodologies

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol provides a standardized method to determine the binding affinity of a test compound for the human dopamine D2 receptor, a critical assay in the development of antipsychotics.

1. Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to D2 receptors expressed in a cell membrane preparation. The inhibition of radioligand binding by the test compound is used to calculate its inhibitory constant (Ki).[32]

2. Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compounds (piperazine derivatives).

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates and glass fiber filters.

-

Scintillation counter and scintillation fluid.

3. Procedure:

-

Membrane Preparation: Homogenize receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add buffer, radioligand, and either the test compound (at various concentrations), buffer (for total binding), or haloperidol (for non-specific binding).

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the plate contents through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash filters with ice-cold buffer.

-

Counting: Place filters in scintillation vials, add fluid, and measure radioactivity.

4. Data Analysis:

-

Calculate specific binding = (Total binding) - (Non-specific binding).

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[32]

Caption: General workflow for a radioligand binding assay.

Synthetic Methodology: Synthesis of Cetirizine from Hydroxyzine

The development of the second-generation antihistamine cetirizine from its first-generation precursor, hydroxyzine, is a classic example of metabolic and synthetic derivatization. The key transformation is the oxidation of the terminal primary alcohol on the hydroxyzine side chain to a carboxylic acid.

Reaction Scheme:

Detailed Protocol (Example using Jones Oxidation):

-

Suspension: A suspension of hydroxyzine dihydrochloride is made in a suitable solvent like acetone.[32]

-

Oxidation: Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise to the stirred suspension at room temperature. The reaction is allowed to proceed for several hours.[32]

-

Quenching: The reaction is quenched by the addition of a small amount of isopropanol to consume any excess oxidant.

-

Workup and Isolation: The mixture is filtered, and the filtrate is processed through extraction and purification steps. The crude product is then typically recrystallized to yield pure cetirizine.[32]

Note: Modern industrial syntheses often employ more environmentally friendly catalytic oxidation methods, for example, using a Palladium-on-carbon (Pd/C) catalyst with oxygen or air as the oxidant in a basic aqueous-organic solvent mixture.[29][31]

Conclusion: An Enduring Legacy

The history of piperazine is a testament to the power of the medicinal chemistry scaffold. From a simple industrial chemical, it gave rise to a revolutionary treatment for parasitic infections. Through systematic chemical modification, it became the backbone of first-generation antihistamines, which were then rationally redesigned to create safer, second-generation drugs. Its incorporation into the phenothiazine structure was pivotal in the development of modern antipsychotics, and its presence in molecules like trazodone and sildenafil highlights its incredible versatility. The piperazine ring's favorable physicochemical properties, synthetic tractability, and ability to orient pharmacophoric groups in three-dimensional space have cemented its status as one of the most important and enduring privileged structures in the history of drug discovery. Its legacy continues as researchers today still incorporate this reliable scaffold in the search for novel therapeutic agents.

References

-

What is the mechanism of Piperazine Citrate? (2024). Patsnap Synapse. [Link]

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC - PubMed Central. [Link]

-

Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle. PMC - PubMed Central. [Link]

-

Trazodone affinities at neurotransmitter receptors and transporters. ResearchGate. [Link]

-

Piperazine. chemeurope.com. [Link]

-

H1 Antihistamines: Current Status and Future Directions. PMC - PubMed Central. [Link]

-

Histamine H1 receptor. Wikipedia. [Link]

-

Mechanism of Action of Trazodone: a Multifunctional Drug. CNS Spectrums. [Link]

-

The mechanism of action of sildenafil and its subsequent potential... ResearchGate. [Link]

-

Piperazine. PubChem. [Link]

- US6046332A - Methods for the manufacture of cetirizine.

-

Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. PubMed. [Link]

-

Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. PMC - NIH. [Link]

-

Phenothiazine. Wikipedia. [Link]

- CN102875488A - Method for preparing cetirizine through carrying out catalytic oxidation on hydroxyzine with Pd-M/C.

-

D2 Receptors in Psychopharmacology. (2016). Psychopharmacology Institute. [Link]

-

What is the mechanism of action for Trazodone (triazolopyridine antidepressant)? (2025). Guideline Central. [Link]

-

Role of Dopamine D2 Receptors for Antipsychotic Activity. ResearchGate. [Link]

-

Exploring the Multifaceted Potential of Sildenafil in Medicine. PMC - PubMed Central. [Link]

-

Antihistamine. Wikipedia. [Link]

- CN104130211B - A kind of technique of synthetic hydrochloric acid cetirizine.

-

What is the mechanism of action of Trazodone (antidepressant medication)? (2025). Dr.Oracle. [Link]

-

Trazodone. StatPearls - NCBI Bookshelf. [Link]

- CN102875488B - Method for preparing cetirizine through carrying out catalytic oxidation on hydroxyzine with Pd-M/C.

-

Contrasting Typical and Atypical Antipsychotic Drugs. PMC - PubMed Central. [Link]

-

(PDF) Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]

-

(PDF) The Anthelmintic Effect of Three Piperazine Derivatives on Ascaridia Galli (Schrank 1788). ResearchGate. [Link]

-

Prochlorperazine. PubChem. [Link]

-

Receptor-binding profile of antipsychotic drugs. ResearchGate. [Link]

-

Phenothiazine. Wikipedia. [Link]

-

Receptor-binding affinities of typical and atypical antipsychotic drugs. ResearchGate. [Link]

-

Binding of Typical and Atypical Antipsychotic Agents to 5-Hydroxytryptamine-6 and 5-Hydroxytryptamine-7 Receptors1. ASPET Journals. [Link]

-

Antipsychotic Receptor Binding Affinities. The Carlat Psychiatry Report. [Link]

-

Piperazine adipate: a new anthelmintic agent. II. Toxicological and pharmacological studies. PubMed. [Link]

-

PHENOTHIAZINE SYNTHESIS. YouTube. [Link]

-

[Piperazine as an Anthelmintic in Pediatric Practice]. PubMed. [Link]

-

Synthesis of piperazine-based analog as anthelmintic agent. ResearchGate. [Link]

- US3639403A - Method for the preparation of piperazine and substituted piperazines.

-

(PDF) Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Piperazine synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cetirizine - Wikipedia [en.wikipedia.org]

- 11. [Piperazine as an anthelmintic in pediatric practice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antihistamine - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. thecarlatreport.com [thecarlatreport.com]

- 15. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. droracle.ai [droracle.ai]

- 24. dl.icdst.org [dl.icdst.org]

- 25. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Exploring the Multifaceted Potential of Sildenafil in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. CN102875488A - Method for preparing cetirizine through carrying out catalytic oxidation on hydroxyzine with Pd-M/C - Google Patents [patents.google.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. CN102875488B - Method for preparing cetirizine through carrying out catalytic oxidation on hydroxyzine with Pd-M/C - Google Patents [patents.google.com]

- 32. US6046332A - Methods for the manufacture of cetirizine - Google Patents [patents.google.com]

Role of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate as a pharmaceutical intermediate

An In-depth Technical Guide to Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Privileged Scaffolds in Pharmaceutical Synthesis

In the landscape of contemporary drug development, the efficient construction of complex molecular architectures is paramount. Central to this endeavor is the use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. The piperazine ring is a quintessential example of such a scaffold, found in a vast array of approved drugs, from antipsychotics to anticancer agents. Its unique physicochemical properties, including its ability to improve aqueous solubility and act as a versatile linker, make it a highly desirable motif in medicinal chemistry.

This technical guide focuses on a specific and highly functionalized member of this family: This compound (CAS: 109384-26-1). The introduction of an oxo group, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group creates a chiral center and provides multiple points for synthetic diversification. This guide will provide an in-depth analysis of its synthesis, chemical properties, and its pivotal role as a pharmaceutical intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid at room temperature. Its structure is characterized by a piperazine ring with a ketone at the 3-position, a methyl group on the nitrogen at the 4-position, and a Boc protecting group on the nitrogen at the 1-position. The presence of the methyl group on a nitrogen atom within the ring system introduces chirality, a critical consideration in the synthesis of stereospecific pharmaceuticals.

| Property | Value | Source |

| CAS Number | 109384-26-1 | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Boc-4-methyl-3-oxopiperazine, 1-tert-butoxycarbonyl-4-methyl-3-oxopiperazine | [1] |

| Appearance | White to off-white solid | Commercially available |

| Purity | Typically ≥98% | [2] |

The Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen protecting groups in organic synthesis, and its presence in this intermediate is a key design feature.

-

Stability and Orthogonality: The Boc group is stable to a wide range of reaction conditions, including catalytic hydrogenation, and reactions involving many nucleophiles and bases. This stability allows for selective manipulation of other functional groups within a molecule. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to the conditions used to remove many other common protecting groups.

-

Improved Solubility and Handling: The bulky and lipophilic nature of the tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying reaction setup and purification processes like chromatography and crystallization.

Synthesis of this compound: A Proposed Pathway

While specific proprietary syntheses may vary, a logical and efficient pathway to this compound can be devised from readily available starting materials, drawing upon established methodologies for the synthesis of related piperazine derivatives. A plausible retro-synthetic analysis suggests a convergent approach involving the formation of the piperazine ring from a protected diamine precursor.

Caption: Proposed synthetic workflow for the target intermediate.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, field-proven methodology based on analogous syntheses.

Step 1: Synthesis of N-methylethylenediamine

-

To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as methanol, add a mild methylating agent like dimethyl sulfate (1.0 eq) dropwise at 0°C.

-

The reaction is stirred at room temperature for 12-18 hours.

-

The solvent is removed under reduced pressure, and the resulting mixture of mono- and di-methylated products is carried forward. Causality: The use of a single equivalent of the methylating agent favors mono-methylation, though chromatographic purification may be necessary for high purity.

Step 2: Synthesis of Tert-butyl (2-(methylamino)ethyl)carbamate (N-Boc-N'-methylethylenediamine)

-

The crude N-methylethylenediamine is dissolved in a solvent like dichloromethane (DCM).

-

Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) is added portion-wise at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction mixture is washed with saturated aqueous sodium bicarbonate solution, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the product is purified by column chromatography. Causality: The primary amine is more nucleophilic and will preferentially react with the Boc anhydride over the secondary amine, allowing for selective protection.

Step 3: Cyclization to form this compound

-

The purified N-Boc-N'-methylethylenediamine (1.0 eq) is dissolved in a solvent such as DCM or tetrahydrofuran (THF) with a non-nucleophilic base like triethylamine (2.2 eq).

-

The solution is cooled to 0°C, and a solution of a 2-haloacetyl halide, such as bromoacetyl bromide (1.05 eq), in the same solvent is added dropwise.

-

The reaction is stirred at room temperature overnight.

-

The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography to yield the final product. Causality: The initial acylation occurs on the more nucleophilic secondary amine, followed by an intramolecular Sₙ2 reaction where the Boc-protected amine displaces the halide to form the piperazine ring. The base is crucial to neutralize the HBr generated during the reaction.

Role as a Pharmaceutical Intermediate: Gateway to Complex APIs

While the direct use of this compound in the synthesis of a specific, publicly disclosed blockbuster drug is not readily found in the literature, its structure is emblematic of intermediates used in the synthesis of various classes of therapeutics, particularly those targeting kinases and G-protein coupled receptors (GPCRs). The oxopiperazine core can serve as a rigid scaffold to orient functional groups for optimal target binding.

Potential Therapeutic Applications

-

Antiviral and Antibacterial Agents: The piperazine moiety is a common feature in many anti-infective drugs. For example, oxazolidinone antibiotics like Delpazolid, which are used to treat tuberculosis, feature complex heterocyclic systems that can be constructed from piperazine-like intermediates.[3]

-

Oncology (Kinase Inhibitors): Many small-molecule kinase inhibitors utilize a piperazine or piperidine ring as a key structural element to interact with the hinge region of the kinase domain. The functional handles on this intermediate allow for the attachment of pharmacophoric groups necessary for potent and selective inhibition.

-

CNS Disorders: The ability of the piperazine ring to be protonated at physiological pH can enhance solubility and allow for interactions with acidic residues in receptors, making it a valuable component in drugs targeting the central nervous system.

Caption: Synthetic utility of the intermediate for API synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of any pharmaceutical intermediate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals in the ¹H NMR would include the singlet for the nine protons of the Boc group, the singlet for the N-methyl group, and distinct signals for the diastereotopic protons of the piperazine ring.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl groups (one for the urethane of the Boc group and one for the amide/ketone in the ring).

Spectral data for this compound is available from commercial suppliers and chemical databases.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block in the pharmaceutical industry. Its pre-installed functionality, including a protecting group, a chiral center, and an oxo-group for further modification, makes it an attractive starting point for the synthesis of complex drug candidates. While its direct lineage to a specific marketed drug may not be in the public domain, its structural motifs are highly relevant to modern medicinal chemistry. As drug discovery continues to demand molecules with finely tuned properties, the strategic use of such well-designed intermediates will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

-

ResearchGate. Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. [Link]

- Google Patents. Synthesis method of N-Boc piperazine.

-

PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

Library and Archives Canada. Functionalized 2-oxopiperazines from amino acids. [Link]

- Google Patents. Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.

-

Organic Chemistry Portal. Piperazine synthesis. [Link]

-

MDPI. Development of Delpazolid for the Treatment of Tuberculosis. [Link]

-

Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

ScienceDirect. Synthesis of 1,3-oxazines based on piperazine. [Link]

-

National Institutes of Health. Glyoxals as in vivo RNA structural probes of guanine base-pairing. [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

-

PubMed. Synthesis and antitubercular evaluation of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives. [Link]

-

National Institutes of Health. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. [Link]

-

National Institutes of Health. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. [Link]

-

ResearchGate. Atmospheric condensed-phase reactions of glyoxal with methylamine. [Link]

-

ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

-

Scilit. The reaction of glyoxal with nucleic acid components III. Kinetics of the reaction with monomers. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of N-Boc Protected Piperazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-tert-butoxycarbonyl (Boc) protected piperazine motif is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in the synthesis of a vast array of pharmacologically active compounds.[1][2] Its prevalence is due to the unique conformational properties conferred by the Boc group, which significantly influences the piperazine ring's geometry and, consequently, its interaction with biological targets.[3][4] This guide provides a comprehensive technical overview of the critical methods used for the structural analysis of N-Boc protected piperazines, synthesizing field-proven insights with established analytical protocols. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling, offering a robust framework for researchers in drug discovery and development.

The Conformational Dichotomy of N-Boc Piperazines: A Matter of Rotamers and Ring Inversion

The structural complexity of N-Boc protected piperazines arises from two primary conformational phenomena: restricted rotation around the N-C(O) amide bond and the interconversion of the piperazine ring's chair conformations.[5][6] The partial double bond character of the amide linkage leads to the existence of distinct rotational isomers, or rotamers.[7] This, coupled with the chair-boat-twist conformational landscape of the piperazine ring itself, results in a dynamic equilibrium of multiple stereoisomers in solution.

Understanding and characterizing these conformational states is paramount, as the three-dimensional arrangement of substituents on the piperazine ring dictates the molecule's steric and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic profiles.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Dynamic Structures in Solution

NMR spectroscopy is the most powerful tool for investigating the conformational behavior of N-Boc piperazines in solution.[5][8] Temperature-dependent (dynamic) NMR experiments are particularly insightful, allowing for the determination of the energy barriers associated with both amide bond rotation and ring inversion.[6][9]

Key NMR Signatures of Conformational Exchange

At room temperature, the ¹H and ¹³C NMR spectra of N-Boc piperazines often exhibit broadened signals for the piperazine ring protons and carbons.[8] This is a direct consequence of the intermediate rate of exchange between different conformations on the NMR timescale. As the temperature is lowered, the rate of interconversion slows, leading to the resolution of distinct signals for each conformer. Conversely, at elevated temperatures, the exchange rate increases, resulting in sharp, averaged signals.[5]

The coalescence point (Tc), the temperature at which two exchanging signals merge into a single broad peak, is a critical parameter. From Tc, the Gibbs free energy of activation (ΔG‡) for the conformational exchange process can be calculated, providing a quantitative measure of the rotational or inversional energy barrier.[5][8] For many N-Boc piperazines, the energy barrier for amide bond rotation is higher than that for ring inversion.[5]

Experimental Protocol: Dynamic ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve the N-Boc piperazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to identify the signals corresponding to the piperazine ring protons.

-

Variable Temperature Experiments:

-

Gradually decrease the temperature in increments of 5-10 °C, acquiring a spectrum at each temperature point until the signals for the different conformers are sharp and well-resolved.

-

Gradually increase the temperature from ambient in increments of 5-10 °C, acquiring a spectrum at each point until the exchanging signals have coalesced and sharpened into averaged peaks.

-

-

Data Analysis:

-

Identify the coalescence temperature (Tc) for the exchanging proton signals.

-

Calculate the rate constant (k) at coalescence using the equation: k = πΔν / √2, where Δν is the frequency difference between the two exchanging signals at low temperature.

-

Calculate the Gibbs free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc ln(kh / kBTc), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

Characteristic NMR Data for N-Boc Piperazine

| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Notes |

| Boc -(CH₃)₃ | ~1.46 | s | Sharp singlet, characteristic of the Boc group. |

| Piperazine -CH₂- (adjacent to N-Boc) | ~3.4-3.6 | br m | Often broad due to conformational exchange.[10] |

| Piperazine -CH₂- (adjacent to NH) | ~2.8-3.0 | br m | Also subject to broadening.[10] |

| Piperazine -NH | Variable | br s | Position and intensity are solvent and concentration dependent. |

Note: Chemical shifts can vary depending on the solvent and other substituents on the piperazine ring.[11]

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

While NMR provides invaluable information about the dynamic behavior in solution, single-crystal X-ray diffraction offers a precise and unambiguous picture of the molecule's conformation in the solid state.[6][12] This technique is crucial for validating computational models and understanding the preferred low-energy conformations.

In the solid state, N-Boc protected piperazines almost invariably adopt a chair conformation, as this is the thermodynamically most stable arrangement.[13][14] The crystal structure reveals critical information about bond lengths, bond angles, and torsional angles, which define the precise geometry of the piperazine ring and the orientation of the N-Boc group.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Computational Modeling: Mapping the Conformational Energy Landscape

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to explore the entire conformational energy landscape of N-Boc protected piperazines.[15][16] These methods can calculate the relative energies of different conformers (e.g., chair, boat, twist-boat) and the energy barriers for their interconversion, complementing experimental data from NMR.[17]

Modern DFT functionals, such as M06-2X, have shown a good balance of accuracy and efficiency for modeling piperazine-containing ligands.[17]

Logical Framework for Conformational Analysis

Caption: The synergistic relationship between computational and experimental methods.

Implications for Drug Design and Development

The conformational preferences of the N-Boc piperazine scaffold directly impact the biological activity of drug candidates.[3] The ability to control and predict the three-dimensional arrangement of pharmacophoric groups is a central tenet of rational drug design.[2][18]